2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid is an organic compound with the molecular formula C19H30O8S and a molecular weight of 418.5 g/mol . This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a propoxy chain, which is further linked to a butoxy and propoxy chain, ending with an acetic acid group. The tosyl group is known for its role as a good leaving group in various organic reactions, making this compound valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the tosylation of a propoxy alcohol, followed by a series of etherification reactions to introduce the butoxy and propoxy chains.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the tosyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amides, ethers, or thioethers.
Reduction Products: De-tosylated alcohols or hydrocarbons.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid largely depends on its role in specific reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The propoxy and butoxy chains provide flexibility and hydrophobicity, which can influence the compound’s interaction with molecular targets. The acetic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-(3-(Methanesulfonyloxy)propoxy)butoxy)propoxy)acetic acid: Similar structure but with a methanesulfonyl group instead of a tosyl group.
2-(3-(4-(3-(Benzenesulfonyloxy)propoxy)butoxy)propoxy)acetic acid: Similar structure but with a benzenesulfonyl group instead of a tosyl group.
Uniqueness
2-(3-(4-(3-(Tosyloxy)propoxy)butoxy)propoxy)acetic acid is unique due to the presence of the tosyl group, which is a better leaving group compared to methanesulfonyl and benzenesulfonyl groups. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications .
Properties
Molecular Formula |
C19H30O8S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[3-[4-[3-(4-methylphenyl)sulfonyloxypropoxy]butoxy]propoxy]acetic acid |
InChI |
InChI=1S/C19H30O8S/c1-17-6-8-18(9-7-17)28(22,23)27-15-5-13-25-11-3-2-10-24-12-4-14-26-16-19(20)21/h6-9H,2-5,10-16H2,1H3,(H,20,21) |
InChI Key |
SXLLNSHZVJIMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCCCCOCCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.